1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
The compound “3-Aminomethylphenylboronic acid hydrochloride” has a similar structure and might be related to the compound you’re asking about . It’s a type of arylboronic acid .
Molecular Structure Analysis
The molecular formula for “3-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2, and its molecular weight is 187.43 .
Physical And Chemical Properties Analysis
The “3-Aminomethylphenylboronic acid hydrochloride” is a solid compound, slightly soluble in water, and should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Functionalization Reactions
1H-pyrazole-3-carboxylic acid and its derivatives have been studied for their potential in functionalization reactions. These compounds can react with various aminophenol derivatives to produce N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which are synthesized in good yields. Such reactions are important for developing novel compounds with potential applications in medicinal chemistry and materials science (Yıldırım & Kandemirli, 2006).
Synthesis of Auxin Activities
Research into the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its transformation into pyrazole carboxylic acid through methylation and hydrolysis processes has been explored. This method leads to the creation of pyrazole and thiadiazole derivatives connected by amido bonds, showing that these processes can yield compounds with specific biological activities, though their auxin activities are not high (Yue et al., 2010).
Antiglaucoma Activity
Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized for their potential antiglaucoma activity. The inhibitory effects on carbonic anhydrase isoenzymes suggest these compounds are potent inhibitors, indicating a promising direction for developing new treatments for glaucoma (Kasımoğulları et al., 2010).
Corrosion Inhibition
Pyrazole derivatives have shown efficacy as corrosion inhibitors for steel in acidic environments, indicating their potential for industrial applications to protect metals from corrosion. This highlights the versatility of pyrazole compounds beyond biomedical applications, demonstrating their importance in materials science and engineering (Herrag et al., 2007).
Optical Applications
The study of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates for their nonlinear optical properties identified compounds with significant nonlinearity, making them potential candidates for optical limiting applications. This area of research opens up new possibilities for using pyrazole derivatives in the development of optical materials (Chandrakantha et al., 2013).
properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNUHFMQQGAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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